Tri-O-benzyl-D-glucal

Overview

Description

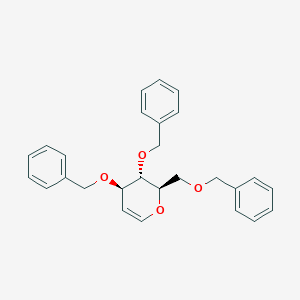

Tri-O-benzyl-D-glucal (CAS 55628-54-1, molecular formula C₂₇H₂₈O₄) is a protected derivative of D-glucal, a glucose analog with a 1,2-unsaturated pyranose ring. The three hydroxyl groups at positions 3, 4, and 6 are substituted with benzyl ethers, enhancing its stability and reactivity in organic synthesis . This compound is a white to yellow crystalline powder with a melting point of 57–58°C and a molecular weight of 416.52 g/mol. It is soluble in chloroform and toluene but insoluble in water .

This compound is widely used as a glycosyl donor in carbohydrate chemistry, particularly for constructing glycosidic bonds in oligosaccharides and glycoconjugates. Its benzyl groups act as orthogonal protecting groups, allowing selective deprotection under hydrogenolysis conditions . Applications include the synthesis of bioactive cyclopropanated sugars , iminocyclitols , and agrocinopine D precursors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tri-O-benzyl-D-glucal can be synthesized through the benzylation of D-glucal. The process typically involves the reaction of D-glucal with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Tri-O-benzyl-D-glucal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo nucleophilic substitution reactions where the benzyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like pyridinium chlorochromate or potassium permanganate are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl-protected glucosides, while reduction can produce benzyl-protected glucitols .

Scientific Research Applications

Organic Synthesis

Tri-O-benzyl-D-glucal serves as a crucial building block in the synthesis of complex carbohydrates and glycosides. Its ability to undergo various chemical reactions, such as hydrogenation and oxidation, allows for the generation of complex structures essential in medicinal chemistry.

Biological Studies

The compound is utilized in studying carbohydrate-protein interactions and developing glycomimetics—molecules that mimic natural carbohydrates. These studies are vital for understanding biological processes and designing therapeutic agents.

Pharmaceutical Applications

Research has indicated that derivatives of this compound exhibit potential therapeutic properties, including antiviral and anticancer activities. For instance, compounds synthesized from this compound have shown promising results in inhibiting tumor growth in various cancer cell lines .

Case Study 1: Glycosylation Efficiency

A study demonstrated that this compound could effectively serve as a glycosyl donor in enzymatic reactions, yielding high-purity oligosaccharides suitable for biological evaluation. This efficiency is crucial for developing carbohydrate-based therapeutics.

Case Study 2: Antibacterial Properties

In vitro tests revealed that this compound exhibited significant antibacterial activity against Gram-positive bacteria. This property suggests its potential use in developing new antibiotics derived from carbohydrate structures .

Case Study 3: Carbohydrate-Protein Interactions

Research highlighted the role of this compound in studying carbohydrate-protein interactions, providing insights into how modifications in carbohydrate structures can affect binding affinities and biological activities.

Mechanism of Action

The mechanism of action of Tri-O-benzyl-D-glucal involves its ability to participate in glycosylation reactions. The benzyl groups protect the hydroxyl groups of the glucal, allowing selective reactions at other positions. This selective reactivity is crucial for the synthesis of specific oligosaccharides and glycoconjugates. The compound acts as a glycosyl donor in these reactions, facilitating the formation of glycosidic bonds .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Reactivity and Stability

- This compound vs. Tri-O-benzyl-D-galactal : The stereochemical difference at C4 (glucose vs. galactose configuration) significantly impacts glycosylation regioselectivity. For example, D-galactal derivatives exhibit lower reactivity in certain [2+2] cycloadditions compared to D-glucal .

- Acetoxy vs. Benzyl Protection : The acetoxy group in 2-acetoxy-3,4,6-tri-O-benzyl-D-glucal increases electrophilicity at C1, enabling efficient bromonium ion formation for nucleophilic substitutions . In contrast, benzyl groups provide steric bulk, favoring stereoselective glycosylations .

- Cyclopropanated derivatives (e.g., 29) require mild hydrogenolysis for deprotection to avoid ring-opening side reactions .

Commercial and Practical Considerations

- Purity and Cost : this compound is commercially available at ≥95% purity (TCI America, $264.65/1 g) , whereas cyclopropanated derivatives require multi-step synthesis (~80% yield) .

- Handling : Benzyl-protected compounds require anhydrous storage (refrigerated) to prevent hydrolysis, unlike acetylated analogs, which are more moisture-sensitive .

Biological Activity

Tri-O-benzyl-D-glucal (TBG) is a glycal derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and applications of TBG, highlighting its role as an intermediate in the development of various therapeutic agents.

1. Synthesis of this compound

The synthesis of TBG involves the protection of hydroxyl groups on D-glucal with benzyl groups. This process typically utilizes benzyl chloride in the presence of a base, such as sodium hydride, in a suitable solvent like dimethylformamide (DMF). The synthesis route can be summarized as follows:

- Starting Material : D-glucal

- Reagents : Benzyl chloride, sodium hydride, DMF

- Conditions : Reaction at room temperature followed by purification through chromatography.

The resulting compound is characterized by its crystal structure, which provides insights into its molecular conformation and potential reactivity .

2.1 Anticancer Properties

Recent studies have explored the anticancer activity of TBG and its derivatives. For instance, derivatives of 1,3,4-thiadiazole synthesized from TBG exhibited significant pro-apoptotic effects on various cancer cell lines, including HeLa (cervical cancer) and HCT-116 (colorectal cancer) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

| Cell Line | Sensitivity to TBG Derivatives | Mechanism |

|---|---|---|

| MCF-7 | Low | Resistant to apoptosis |

| HCT-116 | High | Induction of apoptosis |

| HeLa | Moderate | Cell cycle arrest |

2.2 Glycosidase Inhibition

TBG serves as a versatile intermediate for synthesizing glycosidase inhibitors. These inhibitors are crucial for developing treatments for diseases such as diabetes and cancer, where glycosidases play a significant role in carbohydrate metabolism. The structural features of TBG allow for modifications that enhance inhibitory activity against specific glycosidases .

Case Study 1: Synthesis and Anticancer Activity

A study investigated the synthesis of various thiadiazole derivatives from TBG and assessed their biological activity against tumor cell lines. The results indicated that certain modifications to the thiadiazole ring significantly enhanced their anticancer properties, particularly against HCT-116 cells .

Case Study 2: Copolymerization Studies

TBG was also evaluated for its reactivity in copolymerization with maleic anhydride (MAnh). The copolymerization yielded novel vinyl copolymers containing sugar residues, which demonstrated potential applications in drug delivery systems due to their biocompatibility and biodegradability .

4. Research Findings

Research indicates that TBG not only acts as a precursor for biologically active compounds but also possesses inherent biological activities itself. Its derivatives have shown promise in:

- Antitumor Activity : Inducing apoptosis in cancer cells.

- Enzyme Inhibition : Acting as glycosidase inhibitors.

- Polymer Chemistry : Forming copolymers with applications in materials science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Tri-O-benzyl-D-glucal, and how can reaction conditions be optimized for higher yields?

this compound is typically synthesized via benzylation of D-glucal using benzyl bromide and sodium hydride in DMF . Optimization strategies include:

- Temperature control : Maintaining 0°C during NaH activation minimizes side reactions .

- Purification : Chromatography with hexanes:ethyl acetate (9:1) achieves 84% yield and high purity .

- Alternative pathways : Starting from D-glucose, a five-step process involving peracetylation, bromination, and zinc-mediated elimination yields tri-O-acetyl-D-glucal, which is subsequently benzylated . Comparative studies suggest that the choice of protecting groups (acetyl vs. benzyl) impacts solubility and downstream reactivity .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

Key techniques include:

- NMR spectroscopy : H and C NMR confirm regioselective benzylation by matching reported chemical shifts for the glucal backbone and benzyl ether protons .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., CHO, MW 416.47) .

- Polarimetry : Optical rotation measurements verify retention of D-configuration during synthesis . Discrepancies in spectral data should prompt re-evaluation of protecting group installation or stereochemical integrity .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence cyclopropanation outcomes, and what factors govern α/β-face selectivity?

Cyclopropanation using dibromocarbene or Simmons-Smith reagents favors α-face addition due to steric hindrance from C-3 benzyl groups . Key findings:

- Steric effects : Bulkier protecting groups (e.g., benzyl vs. acetyl) enhance α-selectivity by blocking the β-face .

- Solvent and catalyst : Modified Mäkosza conditions (CHI, Zn-Cu) improve stereoselectivity in glycal cyclopropanation .

- Comparative studies : this compound shows higher α-selectivity (4.8:1 α:β) compared to d-xylal derivatives, underscoring the role of C-3 stereochemistry .

Q. What mechanistic insights explain the divergent reactivity of this compound-derived cyclopropanes with nucleophiles?

Ring-opening reactions are nucleophile-dependent:

- Alcohols : Silver-promoted expansion yields oxepines, while prolonged heating leads to tetrahydrofuran derivatives .

- Acetic acid : Mediates ring expansion to form seven-membered rings, with reaction kinetics influenced by acid concentration .

- Thiols : Thiolate nucleophiles favor SN pathways, producing thioether adducts without ring expansion . Computational modeling (DFT) is recommended to rationalize transition-state geometries and regioselectivity .

Q. How can researchers resolve contradictions in reported reactivity data for this compound in ring-opening reactions?

Discrepancies often arise from:

- Reagent purity : Trace moisture in DMF or NaH can deactivate electrophilic carbenes, altering product profiles .

- Temperature gradients : Slow warming (0°C to RT) during benzylation avoids exothermic side reactions .

- Validation : Reproduce key experiments (e.g., Vilsmeier-Haack reaction ) with strict adherence to reported conditions. Cross-reference NMR data with prior studies to confirm consistency .

Q. What strategies enable the use of this compound in synthesizing C-branched sugars or nucleoside analogues?

- C-Furanosides : Thermal ring contraction of oxepines yields tetrahydrofuran intermediates, which are precursors to C-nucleosides .

- Branched sugars : Cyclopropane ring-opening with Grignard reagents installs C-2 substituents, enabling access to 2-C-methyl derivatives .

- Functionalization : Post-cyclopropanation oxidation (e.g., ozonolysis) generates ketones for further derivatization .

Q. Methodological Recommendations

- Experimental design : Use PICO/FINER frameworks to align hypotheses with feasibility and novelty .

- Data analysis : Triangulate spectral data with computational (e.g., Gaussian) or X-ray crystallography results to resolve ambiguities .

- Error mitigation : Include control experiments (e.g., substrate-free reactions) to identify side products .

Properties

IUPAC Name |

(2R,3S,4R)-3,4-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28O4/c1-4-10-22(11-5-1)18-28-21-26-27(31-20-24-14-8-3-9-15-24)25(16-17-29-26)30-19-23-12-6-2-7-13-23/h1-17,25-27H,18-21H2/t25-,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYLLYBWXIUMIT-PFBJBMPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H](C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70471566 | |

| Record name | Tri-O-benzyl-D-glucal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55628-54-1 | |

| Record name | Tri-O-benzyl-D-glucal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.